molecular formula C6H2BrCl2F B1288366 2-Bromo-1,3-dichloro-4-fluorobenzene CAS No. 1260882-75-4

2-Bromo-1,3-dichloro-4-fluorobenzene

Cat. No.: B1288366
CAS No.: 1260882-75-4
M. Wt: 243.88 g/mol
InChI Key: PSFKDXYTCKEBSN-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dichloro-4-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reaction conditions often involve the use of a catalyst, such as iron or aluminum chloride, and may require heating or UV light.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction conditions may involve heating and the use of a solvent like ethanol or water.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield polybrominated derivatives, while nucleophilic substitution with hydroxide ions can produce phenolic compounds.

Scientific Research Applications

2-Bromo-1,3-dichloro-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1,3-Dibromo-5-fluorobenzene
  • 2-Bromo-1,4-dichlorobenzene

Uniqueness

2-Bromo-1,3-dichloro-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms in this specific arrangement makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

2-bromo-1,3-dichloro-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFKDXYTCKEBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599841
Record name 2-Bromo-1,3-dichloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260882-75-4
Record name 2-Bromo-1,3-dichloro-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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